molecular formula C25H29NO4 B14224338 Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- CAS No. 516462-74-1

Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-

Cat. No.: B14224338
CAS No.: 516462-74-1
M. Wt: 407.5 g/mol
InChI Key: GFLYIMMZGXLBFR-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features an ethanol backbone substituted with a tertiary amine group linked to a bis(4-methoxyphenyl)phenylmethoxy (trityl-type) moiety via an ethyl spacer. The structure combines aromatic methoxy groups with a branched ethoxy-ethylamino chain, conferring unique steric and electronic properties.

Properties

CAS No.

516462-74-1

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethylamino]ethanol

InChI

InChI=1S/C25H29NO4/c1-28-23-12-8-21(9-13-23)25(20-6-4-3-5-7-20,30-19-17-26-16-18-27)22-10-14-24(29-2)15-11-22/h3-15,26-27H,16-19H2,1-2H3

InChI Key

GFLYIMMZGXLBFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCNCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- typically involves multiple steps. One common method includes the reaction of bis(4-methoxyphenyl)phenylmethanol with an appropriate ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction mechanisms, leading to various biological effects .

Comparison with Similar Compounds

Key Characteristics :

  • CAS Number : 67-98-1 .
  • Molecular Formula: Likely $ C{30}H{31}NO_4 $ (inferred from structural analogs).
  • Applications : Primarily used in organic synthesis, particularly for protecting-group chemistry or as an intermediate in drug development due to its bulky aromatic substituents .

Comparison with Structurally Similar Compounds

Halogenated Aromatic Analogs

Compound: 2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol (CAS 797012-68-1) .

  • Molecular Formula: $ C{17}H{18}ClFNO_3 $.
  • Key Features : Incorporates chloro, fluoro, and methoxy groups on the benzene ring.
  • Differences: Enhanced electrophilicity due to halogen atoms, increasing reactivity in nucleophilic substitutions compared to the non-halogenated target compound.

Thioether-Linked Analogs

Compound: Ethanol, 2-[2-[2-[[(4-methoxyphenyl)methyl]thio]ethoxy]ethoxy]- (CAS 374807-94-0) .

  • Molecular Formula : $ C{14}H{22}O_4S $.
  • Key Features : Thioether (C-S-C) linkage replaces oxygen in the ether chain.

Bulky Alkyl Chain Analogs

Compound: 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) .

  • Molecular Formula : $ C{18}H{30}O_3 $.
  • Key Features : A branched alkyl chain (tetramethylbutyl) replaces aromatic methoxy groups.
  • Differences: Increased hydrophobicity due to alkyl substituents, favoring solubility in non-polar solvents.

Simplified Aminoethanol Derivatives

Compound: 2-[(4-Methoxy-benzyl)-Methyl-amino]-ethanol (CAS 151696-86-5) .

  • Molecular Formula: $ C{11}H{17}NO_2 $.
  • Key Features: Single methoxybenzyl and methylamino groups on ethanol.
  • Differences : Reduced steric hindrance compared to the target compound, enabling faster reaction kinetics in synthetic applications.

Data Table: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Applications References
Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- (67-98-1) $ C{30}H{31}NO_4 $ 469.58 g/mol Bis(4-methoxyphenyl)phenylmethoxy Protecting groups, drug intermediates
2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol (797012-68-1) $ C{17}H{18}ClFNO_3 $ 338.78 g/mol Cl, F, methoxy Antibacterial agents
Ethanol, 2-[2-[2-[[(4-methoxyphenyl)methyl]thio]ethoxy]ethoxy]- (374807-94-0) $ C{14}H{22}O_4S $ 286.39 g/mol Thioether, methoxy Surfactants, polymer chemistry
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (9036-19-5) $ C{18}H{30}O_3 $ 294.43 g/mol Tetramethylbutylphenoxy Industrial emulsifiers
2-[(4-Methoxy-benzyl)-Methyl-amino]-ethanol (151696-86-5) $ C{11}H{17}NO_2 $ 195.26 g/mol Methoxybenzyl, methylamino Peptide synthesis

Biological Activity

Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- is a complex organic compound characterized by its intricate structure, which includes multiple aromatic rings and functional groups. Its molecular formula is C31H33NO4C_{31}H_{33}NO_4, with a molar mass of approximately 483.61 g/mol. This compound can be classified as a substituted ethanol derivative, possessing both ethanol and ether functionalities, which contribute to its unique chemical properties .

Structural Characteristics

The structure features a central ethylamine moiety linked to a bis(4-methoxyphenyl)phenylmethoxy group. The presence of methoxy groups enhances its lipophilicity, potentially affecting its interaction with biological membranes and receptors. The compound's complex structure allows for various biological activities, making it a subject of interest in medicinal chemistry.

Interaction with Biological Targets

Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- has shown potential interactions with various biological targets. Preliminary studies suggest that compounds with similar structures can interact with serotonin receptors, influencing neurotransmission processes. Techniques such as surface plasmon resonance or isothermal titration calorimetry could provide insights into its binding kinetics and thermodynamics.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit anti-inflammatory properties. For instance, related compounds have been tested for their ability to reduce LPS-induced expression of inflammatory proteins in microglial BV-2 cells and cultured astrocytes. Such findings indicate the potential of these compounds in treating neuroinflammatory conditions like Alzheimer's disease .

Case Studies

  • Anti-Inflammatory Effects : A study investigated the effects of a related compound on LPS-induced neuroinflammation in mouse models. The treatment significantly reduced memory loss and amyloidogenesis, suggesting potential therapeutic applications for neurodegenerative diseases .
  • Binding Affinity Studies : Research on structurally similar compounds has indicated that they may exhibit significant binding affinities for serotonin receptors. This could lead to novel therapeutic strategies for mood disorders and other neurological conditions.

Comparative Analysis

To further understand the unique properties of Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Differences
4-Methoxyphenethyl alcoholC10H14O2Simpler structure; lacks complex ether linkages
Bis(4-methoxyphenyl)methanolC15H16O3No ethylene amine; only contains methanol functionality
N,N-Diethyl-3-(4-methoxyphenyl)-propanamideC15H21NO2Contains amide instead of ether functionality
1-(4-Methoxyphenyl)-1-(pyridin-3-yl)methanolC13H13N1O2Incorporates a pyridine ring

This table highlights the unique structural features of Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- that may influence its chemical reactivity and biological activity differently than those of simpler analogs.

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